molecular formula C18H18ClN3O B1675254 Loxapine CAS No. 1977-10-2

Loxapine

Cat. No. B1675254
CAS RN: 1977-10-2
M. Wt: 327.8 g/mol
InChI Key: XJGVXQDUIWGIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxapine is an antipsychotic medication used in psychiatry for over 40 years . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is used to treat schizophrenia .


Synthesis Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent .


Molecular Structure Analysis

Loxapine is a dibenzoxazepine, tricyclic compound . The crystal structures of loxapine succinate and loxapine succinate monohydrate have been determined using X-ray powder diffraction and single-crystal X-ray diffraction, respectively .


Physical And Chemical Properties Analysis

Loxapine is a dibenzoxazepine, tricyclic compound . The physical form of Loxapine has been explored using multiple crystallization techniques . The molecular formula of Loxapine is C18H18ClN3O and the molecular weight is 327.81 .

Scientific Research Applications

Pharmacological Profile

Loxapine, a dibenzoxazepine, tricyclic compound, is primarily used for treating acute and chronic schizophrenia. It has shown efficacy similar to traditional antipsychotic agents such as chlorpromazine, haloperidol, trifluoperazine, and thiothixene. In pharmacodynamic studies, loxapine has demonstrated dopamine receptor blockade and behavioral changes akin to other antipsychotic agents. Despite a lack of comprehensive pharmacokinetic studies, unpublished data suggest rapid absorption in humans, with significant metabolism and excretion patterns (Heel, Brogden, Speight, & Avery, 1978).

Applications in Geriatric Psychiatry

Loxapine succinate has been evaluated in geriatric psychiatric patients, particularly in those with psychosis and organic brain syndrome, as well as chronic schizophrenia. It has shown a moderate therapeutic effect, similar to other neuroleptic drugs. Its dosage range for elderly patients is approximately half that used for younger patients (Branchey et al., 1978).

Efficacy in Schizophrenia

Several studies have demonstrated loxapine's efficacy in treating schizophrenia. It is comparable to typical antipsychotics in the short term and has shown improvement in patients with acute schizophrenia after long-term administration. Loxapine is also noted for its potential effectiveness in paranoid schizophrenia, although further research is needed in this area (Fenton et al., 2007).

Use in Bipolar Disorder and Agitation

Inhaled loxapine (Adasuve®) is approved in the USA and the EU for acute treatment of agitation in patients with bipolar disorder or schizophrenia. This form of loxapine delivers rapid plasma concentrations and has shown significant reduction in agitation with onset of effect seen within minutes of administration. It is generally well tolerated in phase III trials, offering a noninvasive route of administration (Keating, 2013).

Neuroleptic Tolerance and Metabolism

Research has explored tolerance phenomena with neuroleptics, including loxapine, in relation to catalepsy, dopamine metabolism, and stereotypies in rats. Results show a marked and long-lasting tolerance towards the actions of loxapine upon repeated administration (Asper et al., 1973).

Safety And Hazards

High doses or long-term use of Loxapine can cause a serious movement disorder that may not be reversible . It may cause serious side effects such as uncontrolled muscle movements, fast heart rate, confusion, agitation, trouble sleeping, seizure, severe constipation, low white blood cell counts, and severe nervous system reaction . It is not approved for use in older adults with dementia-related psychosis . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Loxapine has been recently re-launched as a treatment for agitation in schizophrenia and mania . Inhaled Loxapine was developed as an innovative and rapid option which is efficacious and tolerable for the acute treatment of mild-to-moderate agitation in adults affected with schizophrenia or bipolar disorder .

properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVXQDUIWGIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27833-64-3 (succinate), 54810-23-0 (mono-hydrochloride)
Record name Loxapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023229
Record name Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.03e-01 g/L
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior., STUDIES HAVE SHOWN THAT LOXAPINE PRODUCES SEDATION & PRONOUNCED EXTRAPYRAMIDAL REACTIONS, DECR CONVULSIVE THRESHOLD, & HAS ANTIADRENERGIC & ANTICHOLINERGIC EFFECTS. /SUCCINATE/
Record name Loxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOXAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Loxapine

Color/Form

Pale yellowish crystals from petroleum ether

CAS RN

1977-10-2
Record name Loxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1977-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Loxapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LER583670J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOXAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109-111 °C, 109-110 °C, 109 - 110 °C
Record name Loxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOXAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxapine
Reactant of Route 2
Reactant of Route 2
Loxapine
Reactant of Route 3
Reactant of Route 3
Loxapine
Reactant of Route 4
Reactant of Route 4
Loxapine
Reactant of Route 5
Loxapine
Reactant of Route 6
Reactant of Route 6
Loxapine

Citations

For This Compound
11,400
Citations
D Popovic, P Nuss, E Vieta - Annals of …, 2015 - annals-general-psychiatry …
… regulatory agencies of inhaled loxapine for use in the … on loxapine, irrespective of its formulation. This review examines the efficacy and tolerability of the various formulations of loxapine …
A Chakrabarti, AM Bagnall, P Chue… - Cochrane Database …, 2007 - cochranelibrary.com
… (IM), loxapine may be at least as sedating as IM haloperidol and thiothixene. Loxapine is also as … Adverse effect profile is similar to typicals but loxapine may cause more extrapyramidal …
Number of citations: 78 www.cochranelibrary.com
WM Glazer - Journal of Clinical Psychiatry, 1999 - psychiatrist.com
… Given findings at a pharmacologic level that loxapine has a ratio … I conclude that there is reason to infer that loxapine may be … concluding that loxapine is an atypical antipsychotic agent. …
Number of citations: 62 www.psychiatrist.com
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1978 - Springer
… Pharmacodynamic studies: In animal studies, loxapine … the pharmacokinetic properties of loxapine. Unpublished data … -N-oxide, loxapine-N-oxide and hydroxydesmethyl loxapine. …
Number of citations: 51 link.springer.com
WM PETRIE, TA BAN, S BERNEY… - Journal of Clinical …, 1982 - journals.lww.com
… Loxapine is a dibenzoxazepine … that loxapine might be particularly useful in treating elderly patients with dementia. This study compared the therapeutic potential and safety of loxapine …
Number of citations: 131 journals.lww.com
MD Lesem, TK Tran-Johnson… - The British Journal of …, 2011 - cambridge.org
… that loxapine … , loxapine was delivered by inhalation using the Staccato system (product also known as AZ–004), a proprietary, breath-actuated delivery system that delivers loxapine …
Number of citations: 167 www.cambridge.org
MH Allen, D Feifel, MD Lesem, DL Zimbroff… - The Journal of clinical …, 2011 - psychiatrist.com
Objective: The objective of this study was to assess the efficacy and safety of inhaled loxapine in the treatment of agitation in patients with psychotic disorders. Method: In this …
Number of citations: 114 www.psychiatrist.com
CD Mazzola, S Miron, AJ Jenkins - Journal of analytical …, 2000 - academic.oup.com
… Loxapine is available as the succinate salt in 5-50-mg capsules. It is … loxapine base/mL) for intramuscular injection, and as loxapine HC1 oral concentrate equivalent to 25 mg loxapine …
Number of citations: 26 academic.oup.com
HY Meltzer, K Jayathilake - Journal of Clinical Psychiatry, 1999 - psychiatrist.com
… loxapine and 12 treated with standard-dose loxapine for whom data appropriate for this analysis were available. Of the 35 patients who initially received loxapine at … -dose loxapine for at …
Number of citations: 26 www.psychiatrist.com
J Kwentus, RA Riesenberg, M Marandi… - Bipolar …, 2012 - Wiley Online Library
… that loxapine … , loxapine was delivered by inhalation using the Staccato ® system (the product also being known as AZ-004), a breath-actuated delivery system that delivers loxapine with …
Number of citations: 121 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.